3-Ethylquinoxaline-2-thiol
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Overview
Description
3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various alkyl or aryl-substituted quinoxalines.
Scientific Research Applications
3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.
Induction of Apoptosis: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Tubulin Polymerization Inhibition: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
3-Methylquinoxaline-2-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position.
Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .
Properties
CAS No. |
658686-30-7 |
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Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
3-ethyl-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
BUNKFDQPEVOEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
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